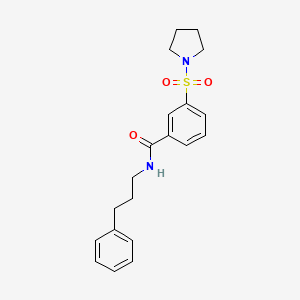
1,1'-(1-oxo-1,2-ethanediyl)di(4-piperidinecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1,1'-(1-oxo-1,2-ethanediyl)di(4-piperidinecarboxamide) often involves complex reactions. For instance, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a related compound, entails multiple steps including elimination, reduction, bromination, and further reaction processes to yield novel non-peptide antagonists (Bi, 2014). Such detailed synthesis routes highlight the complexity and the precision required in generating these compounds.
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as hydroxy derivatives of hydropyridine, reveal significant insights into their molecular architecture. X-ray diffraction analysis has determined that these molecules exhibit considerable conformational flexibility, forming an extensive network of intramolecular and intermolecular hydrogen bonds. This flexibility often results in noncentrosymmetric and polysystem crystals, emphasizing the role of molecular association in crystal packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving 1,1'-(1-oxo-1,2-ethanediyl)di(4-piperidinecarboxamide) and its derivatives can be complex, involving multiple steps and conditions. For instance, the synthesis of 4,6-Dichloro-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones and their conversion to various carboxylates highlight the intricate nature of reactions these compounds undergo. These processes involve cycloaddition, lactone cleavage, dehydration, or reduction, underlining the diverse chemical behavior and properties these molecules exhibit (Dubois et al., 1996).
Propriétés
IUPAC Name |
1-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c15-13(20)10-1-5-17(6-2-10)9-12(19)18-7-3-11(4-8-18)14(16)21/h10-11H,1-9H2,(H2,15,20)(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGSSZVDRXXYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Carbamoylpiperidyl)acetyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[4-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5639650.png)


![1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5639663.png)

![N-{2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}pyridine-2-carboxamide](/img/structure/B5639683.png)




![3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5639723.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5639736.png)
![2-[rel-(3R,4S)-3-amino-4-(5-methyl-2-furyl)-1-pyrrolidinyl]-N-(cyclohexylmethyl)acetamide dihydrochloride](/img/structure/B5639740.png)
![N-(4-fluorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639743.png)